molecular formula C11H20N2O3 B7574833 1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one

1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one

Cat. No. B7574833
M. Wt: 228.29 g/mol
InChI Key: BAWRLFDLWGIIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has gained popularity in the research community due to its potent effects on the endocannabinoid system.

Mechanism of Action

1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to these receptors, 1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one induces a cascade of intracellular signaling events that ultimately lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one has been found to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, and immune function. It has also been shown to have anxiolytic and sedative effects, as well as the ability to induce hypothermia and bradycardia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for more precise investigation of the effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of using 1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one is its potential for toxicity, which can lead to adverse effects on cellular function and viability.

Future Directions

There are several future directions for research on 1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one, including the investigation of its effects on neuronal activity and behavior in animal models, as well as its potential therapeutic applications in the treatment of pain, inflammation, and anxiety disorders. Additionally, further studies are needed to determine the long-term effects of 1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one on the endocannabinoid system and overall health.

Synthesis Methods

1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one can be synthesized through a multistep process that involves the reaction of 4-(2-methoxyacetyl)piperazine with 1-bromo-3-methylbutan-1-one in the presence of a base. The resulting compound is then treated with indazole-3-carboxylic acid to form the final product. The purity of 1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one has been used in various scientific research studies to investigate its effects on the endocannabinoid system. It has been found to have high affinity for the CB1 and CB2 receptors, which are responsible for the modulation of pain, inflammation, and immune function. 1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one has also been used to study the effects of synthetic cannabinoids on neuronal activity and behavior.

properties

IUPAC Name

1-[4-(2-methoxyacetyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-4-10(14)12-5-7-13(8-6-12)11(15)9-16-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWRLFDLWGIIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one

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